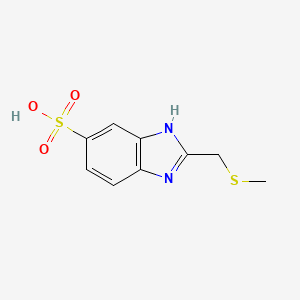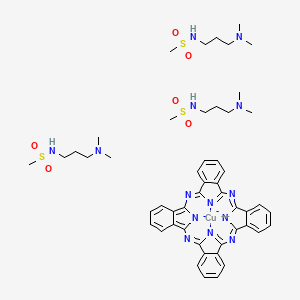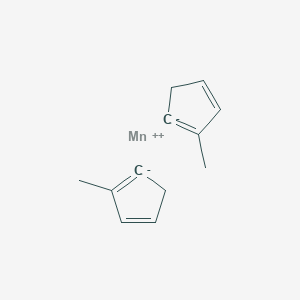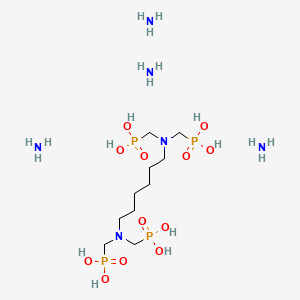
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid typically involves the reaction of benzimidazole derivatives with methylthio reagents under controlled conditions. One common method involves the use of thiourea and benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The sulphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulphonic acid group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The sulphonic acid group enhances its solubility and facilitates binding to target proteins or enzymes. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The benzimidazole core is known to interact with nucleic acids and proteins, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthio-1H-benzimidazole: Lacks the sulphonic acid group, resulting in different solubility and reactivity.
1H-Benzimidazole-5-sulphonic acid: Lacks the methylthio group, affecting its redox properties.
2-(Methylthio)benzimidazole: Similar structure but without the sulphonic acid group.
Uniqueness
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is unique due to the presence of both the methylthio and sulphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
29490-03-7 |
|---|---|
Fórmula molecular |
C9H10N2O3S2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-(methylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C9H10N2O3S2/c1-15-5-9-10-7-3-2-6(16(12,13)14)4-8(7)11-9/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) |
Clave InChI |
BLKZOCKYCALVQP-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)

![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)


![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)




![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
